6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Description
Historical Development and Research Significance
The discovery of 6-methyl-4-(trifluoromethyl)pyridin-2-amine emerged during the broader exploration of trifluoromethylpyridine (TFMP) derivatives in the late 20th century. Trifluoromethylated pyridines gained prominence in the 1990s with the commercialization of fluazifop-butyl, the first TFMP-based herbicide. This compound’s development paralleled advancements in fluorination techniques, particularly vapor-phase reactions using metal catalysts like iron fluoride, which enabled scalable production of trifluoromethyl-substituted heterocycles. Early syntheses of this compound relied on ammonolysis of halogenated precursors, such as 2-chloro-6-methyl-4-trifluoromethylpyridine, under controlled conditions. By the 2010s, optimized protocols using hydrophilic ethers and ammonia reduced reaction times and improved yields, making the compound accessible for industrial applications.
The compound’s significance lies in its dual role as both a standalone agrochemical intermediate and a precursor for pharmaceuticals. For example, its structural motif has been incorporated into inhibitors targeting acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases.
Position Within Trifluoromethylated Pyridine Research
This compound occupies a niche within TFMP research due to its unique substitution pattern. The methyl group at the 6-position and trifluoromethyl group at the 4-position create a steric and electronic profile distinct from other TFMP derivatives like 2,3,5-DCTF (2,3-dichloro-5-trifluoromethylpyridine), which is widely used in herbicides. This differentiation enables selective reactivity in nucleophilic substitution and cross-coupling reactions, as demonstrated in the synthesis of fused pyridine heterocycles.
Table 1: Comparative Properties of Select TFMP Derivatives
The compound’s versatility is further highlighted by its use in constructing polycyclic frameworks, such as quinazolin-4-ones, which exhibit antimicrobial and anticancer properties.
Theoretical Importance in Heterocyclic Chemistry
Theoretical studies underscore the electronic effects of the trifluoromethyl group on the pyridine ring. Density functional theory (DFT) calculations reveal that the -CF₃ group’s strong electron-withdrawing inductive effect (-I) polarizes the ring, increasing the electrophilicity of adjacent positions. This polarization facilitates regioselective functionalization at the 2-amino group, enabling reactions with acyl chlorides or sulfonating agents to form amides and sulfonamides, respectively.
Additionally, the methyl group at the 6-position contributes to steric stabilization, reducing unwanted side reactions during nucleophilic substitutions. This interplay between electronic and steric factors is critical for designing derivatives with enhanced bioactivity. For instance, the methyl group’s moderate hydrophobicity improves membrane permeability in pharmaceutical candidates.
The compound’s resonance stabilization, quantified through Hammett constants, aligns with its stability under acidic conditions—a trait exploited in industrial syntheses. Recent kinetic studies also demonstrate its role in radical-mediated transformations, where the -CF₃ group modulates the nucleophilic character of intermediates.
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFGRUAPRSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593687 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165385-89-7 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this reaction include:
-
Solvent : Hydrophilic ethers such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-Me-THF)
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Ammonia Concentration : 28% aqueous ammonia in stoichiometric excess (e.g., 0.22 moles per 0.023 moles of substrate)
A representative procedure involves heating 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with ammonia in THF at 150°C for 6 hours, yielding the target amine with minimal byproducts. The use of polar aprotic solvents enhances reaction efficiency by stabilizing the transition state during SNAr.
Table 1: Comparative Yields Under Varied Conditions
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 130 | THF | 24 | 65 |
| 150 | 2-Me-THF | 6 | 71 |
| 160 | DMSO | 4 | 68 |
Hydrothermal Amination with Ammonia
Hydrothermal methods under pressurized conditions have been employed to accelerate the amination process. In autoclave systems, elevated pressure (1.6 MPa) facilitates higher reaction rates by increasing ammonia solubility in the solvent phase. This method reduces side reactions such as hydrolysis of the trifluoromethyl group, which is sensitive to harsh acidic or basic conditions.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Formation of a Meisenheimer complex between the chlorinated pyridine and ammonia.
The absence of strong bases (e.g., NaOH) in this system minimizes degradation of the trifluoromethyl group, ensuring product stability.
Optimization of Reaction Parameters
Solvent Selection
Hydrophilic ethers outperform dimethyl sulfoxide (DMSO) and acetonitrile due to their ability to solubilize ammonia while resisting oxidation at high temperatures. 2-Me-THF demonstrates particular advantages, including higher boiling points and improved separation during workup.
Temperature and Time Trade-offs
Lower temperatures (130°C) require extended reaction times (24 hours) but reduce energy consumption. Conversely, temperatures above 160°C risk decomposition of the trifluoromethyl group, necessitating precise control.
Industrial-Scale Production Considerations
Scalable synthesis of this compound demands:
Table 2: Industrial vs. Laboratory-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 100 kg |
| Yield | 71% | 82% |
| Energy Consumption | 150 kWh/kg | 90 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group (-NH₂) can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives with different oxidation states
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-6-methyl-4-trifluoromethyl-pyridine with ammonia under controlled conditions. The process can be optimized for high yield and purity, making it suitable for industrial applications .
Applications in Agrochemicals
One of the primary applications of this compound is in the agrochemical industry. Trifluoromethylpyridines have been utilized as key components in the development of herbicides and pesticides. For instance, fluazifop-butyl was one of the first derivatives introduced to the market, leading to the creation of over 20 new agrochemicals containing the trifluoromethylpyridine moiety .
Table 1: Agrochemical Products Containing Trifluoromethylpyridine Derivatives
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |
| Other TFMP derivatives | Various | Pest control |
Pharmaceutical Applications
In addition to its use in agrochemicals, this compound has shown promise in pharmaceutical applications. The presence of the trifluoromethyl group significantly enhances the biological activity of compounds in this category. Several studies have demonstrated that derivatives containing this group exhibit potent activity against various targets, including enzymes involved in cancer pathways .
Case Study: PI3K/mTOR Inhibitors
A notable case study involves the development of inhibitors targeting the PI3K/mTOR pathway, which is crucial in cancer treatment. Compounds derived from this compound have been shown to possess excellent cellular potency and selectivity for mutated forms of PI3Kα, with values as low as 17 nM . These findings highlight the potential of trifluoromethylpyridine derivatives in oncology.
Table 2: Pharmaceutical Compounds Derived from Trifluoromethylpyridines
| Compound Name | Target Enzyme | Activity (nM) |
|---|---|---|
| Compound A | PI3Kα | 17 |
| Compound B | mTOR | Variable |
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. Potential molecular targets include enzymes, receptors, and ion channels involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-methyl-4-(trifluoromethyl)pyridin-2-amine is highlighted through comparisons with analogous pyridine and pyrimidine derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The -CF₃ group in this compound enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs . In contrast, chlorine substituents (e.g., 6-chloro-5-(trifluoromethyl)pyridin-2-amine) increase electrophilicity, improving binding to microbial enzymes .
- Pyrimidine vs. Pyridine Scaffolds : Pyrimidine derivatives (e.g., 4-methyl-6-phenylpyrimidin-2-amine) exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, making them ideal for molecular recognition in supramolecular chemistry .
Antimicrobial Activity: While this compound lacks direct antimicrobial data, structurally related hydrazide-pyrimidine hybrids (e.g., 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) show potent inhibition against bacteria and fungi. Activity correlates with electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aromatic ring .
Synthetic Utility :
Biological Activity
6-Methyl-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
The compound features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. This unique substitution pattern contributes to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cellular signaling pathways, particularly kinases related to cancer progression.
- Antimicrobial Activity : Studies have demonstrated its potential as an antibacterial agent against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Activity and Therapeutic Applications
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM, indicating a strong selective effect against cancer cells compared to non-cancerous cells .
- Antibacterial Efficacy : In a comparative study, the compound exhibited significant antibacterial activity against MRSA, outperforming traditional antibiotics like penicillin at equivalent concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances potency and selectivity towards specific biological targets.
- Methyl Substitution : The methyl group at position 6 appears to play a role in maintaining the compound's solubility and bioavailability, which are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-4-(trifluoromethyl)pyridin-2-amine, and how are intermediates characterized?
- Methodological Answer : A widely used approach involves substitution reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can undergo substitution with ammonia or amine derivatives to introduce the amino group at the 2-position. Key intermediates are characterized via (e.g., δ 4.68 ppm for NH, δ 2.36 ppm for -CH) and IR spectroscopy (e.g., NH stretching at 3374–3492 cm). Mass spectrometry (ESI: m/z 177 [M+H]) and elemental analysis further confirm purity .
Q. How do physicochemical properties like solubility and stability impact experimental design?
- Methodological Answer : The compound’s high logP (~7.1) and boiling point (~252°C) suggest limited aqueous solubility, necessitating polar aprotic solvents (e.g., DCM, DMF) for reactions. Stability under acidic/basic conditions must be tested via accelerated degradation studies (e.g., exposure to HCl/NaOH at 50°C). Thermal stability is inferred from its melting point (115–117°C) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- : Aromatic protons appear as singlets (δ 6.38–6.66 ppm), with methyl groups at δ 2.36 ppm.
- IR : NH stretches (3374–3492 cm) and C-F vibrations (1100–1200 cm) confirm functional groups.
- MS (ESI) : The molecular ion peak at m/z 177 ([M+H]) validates the molecular formula (CHFN) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up?
- Methodological Answer : Reaction optimization includes:
- Catalyst screening : Palladium or copper catalysts for C-N coupling (e.g., Buchwald-Hartwig conditions).
- Solvent selection : High-boiling solvents (e.g., toluene) for reflux conditions.
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to isolate high-purity product (>95%). Yields up to 87% are reported for analogous trifluoromethylpyridines via controlled substitution reactions .
Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylpyridine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 7–87%) arise from substituent electronic effects and steric hindrance. Computational tools (DFT) model transition states to identify rate-limiting steps. For example, electron-withdrawing groups (e.g., -CF) accelerate nucleophilic substitution but may deactivate the ring. Experimental validation via Hammett plots or kinetic studies clarifies these effects .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF group is electron-withdrawing, reducing electron density at the pyridine ring and directing electrophilic substitution to the 4-position. In Suzuki-Miyaura coupling, steric bulk from -CF may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning. monitors fluorine environments during reactions .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screens binding affinity to targets (e.g., kinases) using software like AutoDock Vina.
- QSAR models : Correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity. For example, 3D-QSAR studies on triazine analogs reveal that hydrophobic substituents enhance antileukemic activity .
Q. How can researchers validate the compound’s role as a ligand in coordination chemistry?
- Methodological Answer :
- Synthesis of metal complexes : React with transition metals (e.g., Cu(II), Pd(II)) in ethanol/THF.
- Characterization : X-ray crystallography confirms geometry (e.g., square planar vs. octahedral). Magnetic susceptibility and EPR spectroscopy assess electronic structure.
- Catalytic testing : Evaluate turnover frequency in model reactions (e.g., C-C coupling) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
